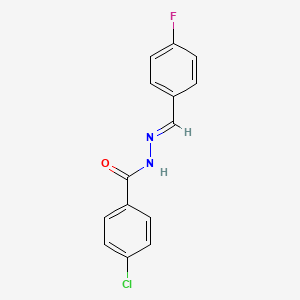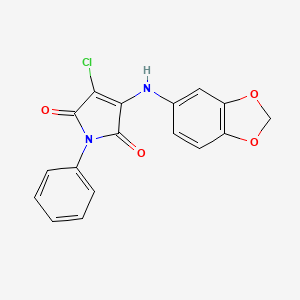![molecular formula C19H23N5O2 B5560102 4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)
4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its common name, dapiprazole, and is primarily used in the treatment of eye conditions such as mydriasis and cycloplegia. However, its potential applications in scientific research have also garnered significant attention in recent years.
科学的研究の応用
Synthesis and Characterization
The synthesis of dihydropyrimidinone derivatives, including compounds related to "4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone", involves the Biginelli reaction, which is a one-pot synthesis method. This process yields compounds with a piperazine or morpholine moiety, demonstrating the efficiency of synthesizing such molecules for further applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Antiproliferative Activities
Research on pyridothienopyrimidines and pyridothienotriazines, which share structural similarities with the compound of interest, revealed their potential as antimicrobial agents. These compounds exhibit significant in vitro antimicrobial activities, highlighting their potential use in developing new antibacterial and antifungal treatments (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Furthermore, novel benzodifuranyl derivatives, including structures related to the compound , have shown anti-inflammatory and analgesic properties. These findings suggest potential applications in designing drugs for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Bioactive Conformation Analysis
A study on pyrimidinylthiobenzoates, compounds structurally related to "this compound", utilized 3D quantitative structure-activity relationship (QSAR) models to identify their bioactive conformation. This research aids in understanding the molecular interactions that contribute to the herbicidal activity of such compounds, providing insights into designing more effective agrochemicals (He et al., 2007).
Fluorescent Ligands for Receptor Visualization
The development of long-chain 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety, has been reported. These compounds, related to the chemical of interest, display high affinity for 5-HT1A receptors and possess fluorescent properties, making them suitable for receptor visualization studies. This research opens up possibilities for using such compounds in neuroscience to study receptor distribution and function (Lacivita et al., 2009).
将来の方向性
The future directions for research on “4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the reported biological activities of related 2-aminopyrimidine derivatives , this compound could potentially have interesting biological properties that could be explored in future research.
特性
IUPAC Name |
4-[2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-4-6-15(7-5-12)24-9-8-23(11-18(24)26)17(25)10-16-13(2)21-19(20)22-14(16)3/h4-7H,8-11H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTFBKLUZWNOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3=C(N=C(N=C3C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)

![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)